molecular formula C17H22N2O4 B430822 4-{[2-(PIPERIDINE-1-CARBONYL)PHENYL]CARBAMOYL}BUTANOIC ACID

4-{[2-(PIPERIDINE-1-CARBONYL)PHENYL]CARBAMOYL}BUTANOIC ACID

Cat. No.: B430822
M. Wt: 318.4g/mol
InChI Key: NRTVVWXITIPWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(PIPERIDINE-1-CARBONYL)PHENYL]CARBAMOYL}BUTANOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring and a phenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(PIPERIDINE-1-CARBONYL)PHENYL]CARBAMOYL}BUTANOIC ACID typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(PIPERIDINE-1-CARBONYL)PHENYL]CARBAMOYL}BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced version. Substitution reactions can result in derivatives with different functional groups .

Scientific Research Applications

4-{[2-(PIPERIDINE-1-CARBONYL)PHENYL]CARBAMOYL}BUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action for 4-{[2-(PIPERIDINE-1-CARBONYL)PHENYL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-5-oxo-5-(2-piperidinoanilino)pentanoic acid: This compound shares a similar structure but with different substituents, leading to distinct chemical properties.

    5-Oxo-5-{[2-(piperidin-1-yl)phenyl]amino}pentanoic acid: Another closely related compound with slight variations in its chemical structure.

Uniqueness

Its structure allows for versatile chemical modifications, making it valuable for various research and industrial purposes .

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4g/mol

IUPAC Name

5-oxo-5-[2-(piperidine-1-carbonyl)anilino]pentanoic acid

InChI

InChI=1S/C17H22N2O4/c20-15(9-6-10-16(21)22)18-14-8-3-2-7-13(14)17(23)19-11-4-1-5-12-19/h2-3,7-8H,1,4-6,9-12H2,(H,18,20)(H,21,22)

InChI Key

NRTVVWXITIPWIQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CCCC(=O)O

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CCCC(=O)O

Origin of Product

United States

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